molecular formula C19H20ClFN4O2 B2497842 (4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034542-39-5

(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2497842
CAS No.: 2034542-39-5
M. Wt: 390.84
InChI Key: UGOOZHOJKWFMAP-UHFFFAOYSA-N
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Description

(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a fluorobenzoyl group, and a tetrahydropyrazolo[1,5-a]pyridine moiety, making it a subject of interest for its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is the reaction of piperazine with 2-chloro-6-fluorobenzoyl chloride to form the piperazine derivative. Subsequently, the tetrahydropyrazolo[1,5-a]pyridine moiety is introduced through a series of reactions, including cyclization and functional group modifications.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorobenzoyl group can be oxidized to form corresponding carboxylic acids.

  • Reduction: : The piperazine ring can be reduced to form piperazine derivatives with different functional groups.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under basic conditions.

Major Products Formed

  • Oxidation: : Formation of 2-chloro-6-fluorobenzoic acid.

  • Reduction: : Formation of piperazine derivatives with reduced functional groups.

  • Substitution: : Formation of various substituted piperazine derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : The compound's biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.

  • Medicine: : It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific diseases.

  • Industry: : Its unique chemical properties make it suitable for use in materials science and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound can be compared with other similar compounds that share structural similarities, such as:

  • Piperazine derivatives: : Other piperazine-based compounds with different substituents.

  • Fluorobenzoyl derivatives: : Compounds containing fluorobenzoyl groups with varying substituents.

  • Tetrahydropyrazolo[1,5-a]pyridine derivatives: : Compounds with different substituents on the tetrahydropyrazolo[1,5-a]pyridine ring.

Properties

IUPAC Name

[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4O2/c20-14-5-3-6-15(21)17(14)19(27)24-10-8-23(9-11-24)18(26)16-12-13-4-1-2-7-25(13)22-16/h3,5-6,12H,1-2,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOOZHOJKWFMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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